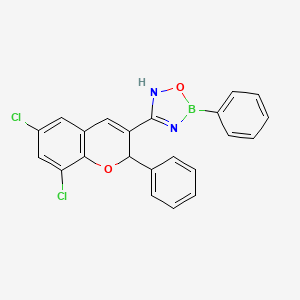
NOD1 antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NOD1 antagonist-1 is a chemical compound that exhibits antagonistic activity towards the nucleotide-binding oligomerization domain 1 (NOD1) receptor. NOD1 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing specific pathogen-associated molecular patterns. This compound is used in scientific research to study the modulation of immune responses and the potential therapeutic applications in inflammatory and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NOD1 antagonist-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: NOD1 antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
NOD1 antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of NOD1 antagonists.
Biology: Investigates the role of NOD1 in immune responses and its interactions with other cellular components.
Medicine: Explores potential therapeutic applications in treating inflammatory and autoimmune diseases by modulating NOD1 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NOD1
作用機序
NOD1 antagonist-1 exerts its effects by binding to the NOD1 receptor and inhibiting its activation. This prevents the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other immune responses. The molecular targets involved include receptor-interacting serine/threonine kinase 2 (RIPK2) and nuclear factor kappa B (NF-κB), which play key roles in the signaling cascade .
類似化合物との比較
NOD1 antagonist-1 is compared with other similar compounds, such as:
NOD2 antagonists: Target the NOD2 receptor, which recognizes different pathogen-associated molecular patterns.
Dual NOD1/NOD2 antagonists: Exhibit activity towards both NOD1 and NOD2 receptors.
Selective NOD1 inhibitors: Specifically inhibit NOD1 without affecting NOD2
Uniqueness: this compound is unique in its selective antagonistic activity towards NOD1, with minimal cross-reactivity with NOD2. This selectivity makes it a valuable tool for studying the specific role of NOD1 in immune responses and for developing targeted therapies .
特性
分子式 |
C24H32N4O2S |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
N-tert-butyl-1-(4-methylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)indol-2-amine |
InChI |
InChI=1S/C24H32N4O2S/c1-18-10-12-19(13-11-18)31(29,30)28-21-9-7-6-8-20(21)22(23(28)25-24(2,3)4)27-16-14-26(5)15-17-27/h6-13,25H,14-17H2,1-5H3 |
InChIキー |
RQMGORWRMSHIAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2NC(C)(C)C)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)

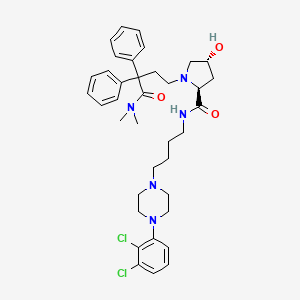
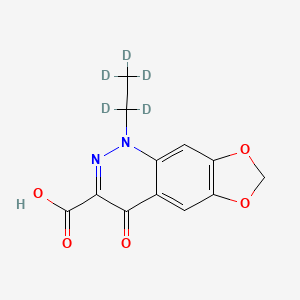
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)

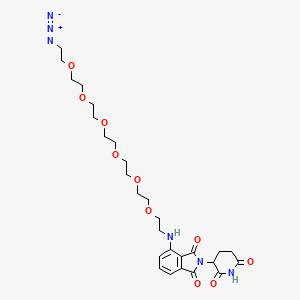
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
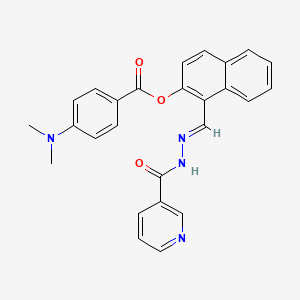
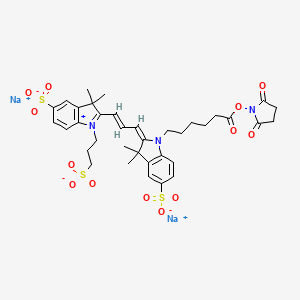
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)
